2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine
CAS No.:
Cat. No.: VC15881773
Molecular Formula: C8H8BrF2N
Molecular Weight: 236.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8BrF2N |
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Molecular Weight | 236.06 g/mol |
IUPAC Name | 2-(4-bromo-2,6-difluorophenyl)ethanamine |
Standard InChI | InChI=1S/C8H8BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1-2,12H2 |
Standard InChI Key | YYLUGMJNNOAIHB-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1F)CCN)F)Br |
Introduction
2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a phenyl ring substituted with bromine and fluorine atoms linked to an ethanamine moiety, contributes to its distinctive chemical properties and reactivity. This compound is primarily used as a building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders.
Synthesis and Industrial Applications
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine typically involves several key steps, starting from 4-bromo-2,6-difluoroaniline. In industrial settings, optimizing reaction conditions such as temperature and pressure is crucial for scaling up production while maintaining yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Synthesis Steps Overview
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Starting Material: 4-Bromo-2,6-difluoroaniline.
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Reaction Conditions: Optimization of temperature, pressure, and catalysts.
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Industrial Scale-Up: Use of continuous flow reactors for efficiency.
Biological Activity and Research Findings
Research indicates that 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine exhibits notable biological activity, primarily due to its interactions with biological targets such as enzymes and receptors. The unique combination of bromine and fluorine atoms affects its binding affinity and specificity, leading to diverse biological effects. This makes it a promising candidate for further exploration in drug development, particularly for neurological disorders.
Biological Activity Table
Biological Target | Effect |
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Enzymes | Altered activity due to binding interactions |
Receptors | Specificity and affinity influenced by halogen substituents |
Safety and Handling
2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, a related compound, is classified with hazard statements such as H302 (harmful if swallowed) and H315 (causes skin irritation) . Proper handling and storage are essential to minimize risks.
Safety Information
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Hazard Statements: H302, H315, H319, H335.
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Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine, including variations in the amine structure or the position of halogen substituents. These differences can significantly affect their chemical reactivity and biological activity.
Similar Compounds Table
Compound Name | Structural Features | Unique Characteristics |
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4-Bromo-2,6-difluoroaniline | Lacks ethanamine side chain | Used in organic electronics |
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride | Different amine structure | Variations in reactivity |
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine | Different bromine position | Altered reactivity due to bromine positioning |
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